molecular formula C17H19FN2O2 B2574683 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351584-56-9

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No. B2574683
CAS RN: 1351584-56-9
M. Wt: 302.349
InChI Key: IDDMDWMPBMJQJD-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea, also known as FBPHU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of urea-based compounds and has been extensively studied for its potential therapeutic applications. FBPHU has shown promising results in various preclinical studies, and its unique chemical structure has made it an attractive target for drug discovery research.

Scientific Research Applications

Urea and Derivative Synthesis

Research has explored the synthesis of urea derivatives through various chemical reactions. For instance, urea's reaction with methylolphenols under acidic conditions has been studied, indicating the potential for synthesizing alternative copolymers of urea and phenol. This process involves the cocondensation between p-methylol groups and urea, showcasing urea's versatility in forming complex organic compounds (Tomita & Hse, 1992).

Antibacterial and Enzyme Inhibition

Urea derivatives have been identified as potent inhibitors of essential bacterial enzymes, such as E. coli FabH, a key enzyme in fatty acid biosynthesis. This highlights the potential of urea derivatives in developing new antibacterial agents. The synthesis and characterization of such derivatives underscore their relevance in addressing antibiotic resistance challenges (Li et al., 2011).

Molecular Imaging Agents

The incorporation of fluorine-18 into urea-based structures for PET imaging signifies the adaptability of urea derivatives in biomedical imaging. This application is particularly valuable in the molecular imaging of angiogenic processes, with urea subunits serving as core components of various pharmaceuticals. The methodology for labeling these compounds with fluorine-18 facilitates their use as PET biomarkers, offering insights into disease mechanisms and treatment efficacy (Ilovich et al., 2008).

Anion Recognition and Sensing

Urea derivatives have been employed in anion recognition studies, demonstrating their utility in developing new sensing materials. The synthesis and characterization of such compounds, including their photophysical and theoretical analysis, provide a foundation for understanding their interaction with anions. This has implications for environmental monitoring and the detection of biologically relevant anions (Singh et al., 2016).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c18-15-8-6-14(7-9-15)11-19-17(22)20-12-16(21)10-13-4-2-1-3-5-13/h1-9,16,21H,10-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDMDWMPBMJQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea

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